molecular formula C21H16F3N5O2S B11145643 4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11145643
M. Wt: 459.4 g/mol
InChI Key: HBPVMFZRLSKDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and a trifluoromethoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling under specific conditions.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Preparation of Thiazole Intermediate: The thiazole ring is often synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates with the trifluoromethoxyphenyl group under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carboxamide can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and thiazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring, in particular, is known to enhance biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific enzymes and receptors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the thiazole ring can interact with various receptors in the body. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Thiazole-based Compounds: Various thiazole derivatives are studied for their antimicrobial and anticancer properties.

Uniqueness

What sets 4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide apart is the combination of the triazole and thiazole rings with the trifluoromethoxy group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H16F3N5O2S

Molecular Weight

459.4 g/mol

IUPAC Name

4-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H16F3N5O2S/c1-13-18(32-20(27-13)15-4-8-17(9-5-15)31-21(22,23)24)19(30)28-16-6-2-14(3-7-16)10-29-12-25-11-26-29/h2-9,11-12H,10H2,1H3,(H,28,30)

InChI Key

HBPVMFZRLSKDBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.